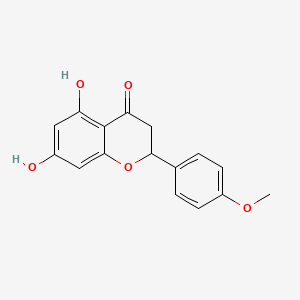

5,7-Dihydroxy-4'-methoxyflavanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isosakuranetin is a naturally occurring flavonoid, specifically an O-methylated flavanone. It is the 4’-methoxy derivative of naringenin, another flavanone. This compound is found in various citrus fruits, such as sweet orange, blood orange, and mandarin . Isosakuranetin has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions: Isosakuranetin can be synthesized through various chemical routes. One common method involves the methylation of naringenin. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of isosakuranetin often employs biotechnological approaches. For instance, engineered Escherichia coli strains have been used to biosynthesize sakuranetin, a closely related compound, from simple carbon substrates like glucose. This method involves a modular co-culture system where different strains of E. coli are engineered to produce intermediate compounds that are subsequently converted to sakuranetin .

化学反応の分析

Types of Reactions: Isosakuranetin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinones.

Reduction: Reduction reactions can convert it to its corresponding dihydroflavanone.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium carbonate.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavanones.

Substitution: Various substituted flavanones depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Medicine: Demonstrates antidepressant activity and has been studied for its potential in treating depression.

Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products.

作用機序

Isosakuranetin exerts its effects through various molecular mechanisms:

Antimicrobial Activity: Inhibits the activity of sortase A and α-haemolysin in Staphylococcus aureus, reducing bacterial adhesion, biofilm formation, and virulence.

Antioxidant Activity: Inhibits UV-B-induced phosphorylation of mitogen-activated protein kinase (MAPK) signaling components, such as ERK1/2, JNK1/2, and p38 proteins.

Antidepressant Activity: Modulates neurotransmitter levels and receptor activity in the brain, contributing to its antidepressant effects.

類似化合物との比較

Isosakuranetin is closely related to other flavanones, such as:

Naringenin: The parent compound of isosakuranetin, known for its antioxidant and anti-inflammatory properties.

Sakuranetin: Another O-methylated flavanone with similar biological activities.

Uniqueness: Isosakuranetin stands out due to its potent inhibitory effects on TRPM3 channels and its dual inhibitory effects on sortase A and α-haemolysin in Staphylococcus aureus, making it a promising candidate for therapeutic development .

特性

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJXQRRKBLVOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)

![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)

![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)

![N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B15151051.png)

![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-{(E)-[4-(methylsulfamoyl)phenyl]diazenyl}naphthalene-2-carboxamide](/img/structure/B15151052.png)

![Cyclohexane, 1,3-bis[(thiophene-2-carbonyl)amino]methyl-](/img/structure/B15151053.png)

![N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B15151061.png)

![2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B15151070.png)

![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B15151076.png)